
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O is a complex organic compound known for its potential applications in various scientific fields This compound features a bis(2-chloroethyl)amino group, which is commonly associated with alkylating agents used in chemotherapy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline involves multiple steps, starting with the preparation of the benzo(b)(1,10)phenanthroline core. This core is then functionalized with a methoxy group at the 6-position. The hexyl chain is introduced through a series of alkylation reactions, and the bis(2-chloroethyl)amino group is added via nucleophilic substitution reactions. The final product is obtained as a dihydrochloride salt with two molecules of water of crystallization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the bis(2-chloroethyl)amino group under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA alkylating agent, which can be used in studying DNA repair mechanisms.
Medicine: Explored for its anticancer properties due to the presence of the bis(2-chloroethyl)amino group, which is known to form cross-links in DNA, leading to cell death.
Wirkmechanismus
The mechanism of action of 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline involves the formation of highly reactive intermediates that can alkylate DNA. The bis(2-chloroethyl)amino group forms aziridinium ions, which can react with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzonitrile
- 4-Bis(2-chloroethyl)aminobenzaldehyde
- Chlorambucil
- Melphalan
Uniqueness
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline is unique due to its combination of the benzo(b)(1,10)phenanthroline core and the bis(2-chloroethyl)amino group
Eigenschaften
CAS-Nummer |
39040-01-2 |
|---|---|
Molekularformel |
C27H34Cl4N4O |
Molekulargewicht |
572.4 g/mol |
IUPAC-Name |
bis(2-chloroethyl)-[6-[(6-methoxybenzo[b][1,10]phenanthrolin-7-yl)azaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C27H32Cl2N4O.2ClH/c1-34-23-19-20-9-8-15-30-25(20)27-24(23)26(21-10-4-5-11-22(21)32-27)31-14-6-2-3-7-16-33(17-12-28)18-13-29;;/h4-5,8-11,15,19H,2-3,6-7,12-14,16-18H2,1H3,(H,31,32);2*1H |
InChI-Schlüssel |
OKNFIFSCVOBDKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=NC4=CC=CC=C4C(=C13)[NH2+]CCCCCC[NH+](CCCl)CCCl)N=CC=C2.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




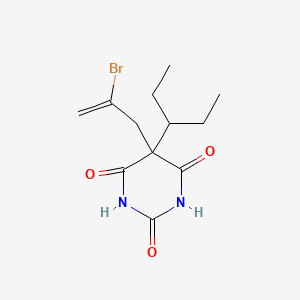



![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
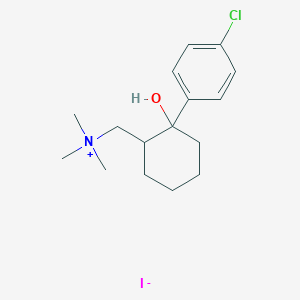
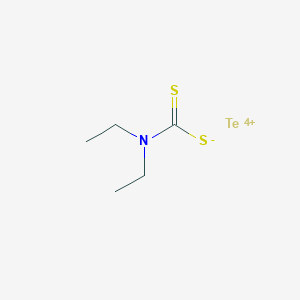
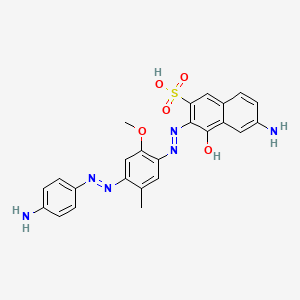
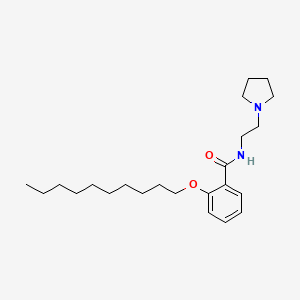
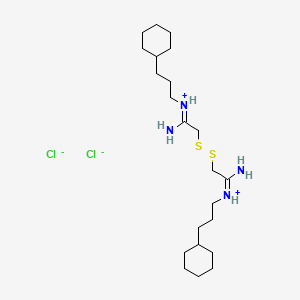
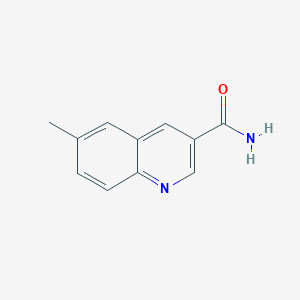
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
